2-(Morpholin-4-yl)-2-oxoethyl ({2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate
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Overview
Description
2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-({[(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETATE is a complex organic compound that features a morpholine ring, a bromopyridine moiety, and a carbamoylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-({[(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETATE typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized through bromination of pyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Morpholine Derivative Preparation: The morpholine ring can be introduced via nucleophilic substitution reactions involving morpholine and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Coupling Agents: EDCI, DCC
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Alcohols: From reduction reactions
Substituted Pyridines: From nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromopyridine moiety suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The morpholine ring is a common motif in many pharmaceuticals, and the bromopyridine moiety could enhance binding affinity to specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-({[(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETATE exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The bromopyridine moiety could facilitate binding to specific sites, while the morpholine ring could enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
(2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: Contains a morpholine and pyridine moiety but lacks the carbamoylmethylsulfanyl group.
4-(Bromomethyl)pyridine: Contains a bromopyridine moiety but lacks the morpholine and carbamoylmethylsulfanyl groups.
Properties
Molecular Formula |
C15H18BrN3O5S |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 2-[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C15H18BrN3O5S/c16-11-1-2-12(17-7-11)18-13(20)9-25-10-15(22)24-8-14(21)19-3-5-23-6-4-19/h1-2,7H,3-6,8-10H2,(H,17,18,20) |
InChI Key |
HIAZAIMDAZNYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)CSCC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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